molecular formula C6H9NO3 B1452462 N-Methyl-2-methylene-succinamic acid CAS No. 1089330-60-8

N-Methyl-2-methylene-succinamic acid

Cat. No. B1452462
CAS RN: 1089330-60-8
M. Wt: 143.14 g/mol
InChI Key: MITSXTOXMAHZRP-UHFFFAOYSA-N
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Description

N-Methyl-2-methylene-succinamic acid, also known by its chemical formula C5H9NO3 , is a compound with a molecular mass of approximately 131.13 Da . It is a derivative of succinic acid and exhibits interesting properties that make it relevant for further investigation .


Chemical Reactions Analysis

N-Methyl-2-methylene-succinamic acid can participate in various chemical reactions. Notably, it can undergo N-methylation using reagents like phenyl trimethylammonium iodide (PhMe3NI). This reaction introduces a methyl group onto the nitrogen atom of the amide functional group. Additionally, the method has been extended to N-ethylation using PhEt3NI .

Scientific Research Applications

Catalysis and Synthesis

  • Asymmetric Hydrogenation : (S)-(-)-2-Methyl succinamic acid, a precursor of (S)-(-)-3-methyl-γ-butyrolactone, is prepared via asymmetric hydrogenation of 2-methylene succinamic acid. This process uses chiral N-substituted pyrrolidinebisphosphine rhodium complexes, emphasizing the role of N-methyl-2-methylene-succinamic acid in catalytic synthesis (Takeda et al., 1991).

Biological Activities

  • Root-Promoting Substances : Derivatives like N-[2-(3-indolyl)ethyl]succinamic acid and N-[2-(1-naphthyl)ethyl]succinamic acid, synthesized from a category of root-promoting substances including N-methyl-2-methylene-succinamic acid, show significant root-promoting activity without auxin-like activities. This highlights its potential in agriculture and plant growth regulation (Itagaki et al., 2003).

Material Science

  • Adsorption Properties : Succinamic acid functionalized MCM-41 (SA-MCM-41), derived from N-methyl-2-methylene-succinamic acid, exhibits good adsorption capacity for certain dyes, suggesting applications in environmental cleanup and purification processes (Mathew et al., 2016).

Peptide Synthesis

  • Peptide Synthesis Linker : N-[9-(hydroxymethyl)-2-fluorenyl succinamic acid is used as an anchoring linkage for protected peptide segment synthesis. This demonstrates its utility in peptide synthesis and pharmaceutical applications (Rabanal et al., 1992).

Enzyme Inhibition

  • Histone Demethylases Inhibition : Daminozide, a plant growth regulator, inhibits the KDM2/7 JmjC subfamily of histone demethylases. This compound's structure includes N-(dimethylamino)succinamic acid, showing its potential in therapeutic applications targeting histone modifications (Rose et al., 2012).

Environmental Biotechnology

  • Anaerobic Degradation : Naphthyl-2-methylene-succinic acid, a derivative, is identified as a degradation product in the anaerobic degradation of 2-methylnaphthalene by a sulfate-reducing culture. This points to its relevance in environmental biodegradation studies (Annweiler et al., 2000).

Solid-Phase Peptide Synthesis

  • Solid-Phase Peptide Synthesis : A new base-labile fluorene derived linker, suitable for solid-phase peptide synthesis, demonstrates the utility of N-methyl-2-methylene-succinamic acid in creating effective linkers for peptide assembly (Rabanal et al., 1995).

properties

IUPAC Name

4-(methylamino)-2-methylidene-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9NO3/c1-4(6(9)10)3-5(8)7-2/h1,3H2,2H3,(H,7,8)(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MITSXTOXMAHZRP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)CC(=C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

143.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Methyl-2-methylene-succinamic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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